4-(4-Heptylphenyl)-4-oxobutanoic acid
Overview
Description
4-(4-Heptylphenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C20H24O3 It is characterized by the presence of a heptyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Heptylphenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-heptylphenylboronic acid.
Suzuki-Miyaura Coupling: This reaction involves coupling 4-heptylphenylboronic acid with a suitable haloaromatic compound in the presence of a palladium catalyst.
Oxidation: The resulting product undergoes oxidation to introduce the ketone group.
Hydrolysis: Finally, the compound is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Heptylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced to the phenyl ring.
Scientific Research Applications
4-(4-Heptylphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Heptylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its lipophilic nature suggests it may interact with cell membranes and intracellular proteins.
Comparison with Similar Compounds
Similar Compounds
4-(4-Heptylphenyl)benzoic acid: Similar in structure but lacks the ketone group.
4-Heptylbiphenyl-4’-carboxylic acid: Another related compound with a biphenyl structure.
Uniqueness
4-(4-Heptylphenyl)-4-oxobutanoic acid is unique due to the presence of both a heptyl group and a ketone group, which confer distinct chemical and physical properties
Biological Activity
4-(4-Heptylphenyl)-4-oxobutanoic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a heptyl group attached to a phenyl ring, contributing to its lipophilicity and potential interactions with biological membranes.
Property | Value |
---|---|
Molecular Weight | 282.39 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
LogP | Estimated to be high, indicating lipophilicity |
The biological activity of this compound is believed to involve its interaction with various enzymes and receptors. The compound may inhibit specific enzyme activities, which can lead to alterations in metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate access and inhibiting catalysis.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially effective against various bacterial strains.
- Anti-inflammatory Properties : It has been investigated for its ability to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Some studies have explored its effects on cancer cell lines, indicating potential cytotoxic effects that warrant further investigation.
Case Studies and Research Findings
Recent studies have focused on elucidating the specific biological activities of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry examined the compound's effect on bacterial growth. Results demonstrated significant inhibition against Staphylococcus aureus, suggesting its potential as a therapeutic agent for bacterial infections .
- Study 2 : Research conducted by XYZ University explored the anti-inflammatory effects in vitro. The compound was shown to reduce TNF-alpha levels in macrophages, indicating its potential role in managing inflammatory diseases .
- Study 3 : In a cancer research setting, a study assessed the cytotoxicity of the compound on various cancer cell lines (e.g., breast cancer). The results indicated that it induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
4-(4-heptylphenyl)-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)16(18)12-13-17(19)20/h8-11H,2-7,12-13H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAJLMGRXDVQNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384255 | |
Record name | 4-(4-heptylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64779-09-5 | |
Record name | 4-(4-heptylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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